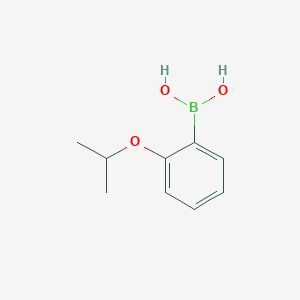

2-Isopropoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMKBIIRBDPSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408161 | |

| Record name | 2-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138008-97-6 | |

| Record name | 2-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyphenylboronic acid (CAS No. 138008-97-6) is an organoboron compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] As a member of the arylboronic acid family, it serves as a versatile building block, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its unique structural features, including the isopropoxy group at the ortho position, can impart specific steric and electronic properties to target molecules, influencing their biological activity and pharmacokinetic profiles.

This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and application. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is crucial to distinguish this compound from its isomer, (2-isopropylphenyl)boronic acid (CAS No. 89787-12-2), as their properties may differ.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₃BO₃ | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

| CAS Number | 138008-97-6 | [1] |

| Appearance | White to off-white or light yellow solid (powder or crystalline) | [2] |

| Melting Point | Data not available for this compound. For the related isomer, (2-isopropylphenyl)boronic acid, the melting point is reported as 88-89 °C. | [3] |

| Boiling Point | Data not available. Arylboronic acids typically have high boiling points and may decompose at elevated temperatures. | |

| Solubility | Generally soluble in polar organic solvents such as ethers and ketones.[4][5] Low solubility in water and nonpolar solvents like hexanes.[4][6] The ortho-substituted alkoxy group may enhance solubility in organic solvents compared to its meta and para isomers.[7][8] |

Stability and Handling

Arylboronic acids, including this compound, exhibit moderate stability. It is important to be aware of the following considerations for storage and handling:

-

Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. This process can be accelerated by heat.

-

Oxidative Instability: These compounds can be susceptible to oxidation, particularly in solution.[9] It is recommended to store them in a cool, dark place under an inert atmosphere if possible.

-

pH Sensitivity: The stability of arylboronic acids can be influenced by the pH of the medium.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal or being unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

-

O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹)

-

B-O stretching (around 1300-1400 cm⁻¹)

-

C-O stretching of the ether linkage

-

Aromatic C-H and C=C stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[11][12] The mass spectrum may show the molecular ion peak [M+H]⁺ or other adducts depending on the ionization conditions.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[15]

-

Heating:

-

For an unknown sample, perform a rapid heating to determine an approximate melting range.

-

For a more accurate measurement, heat rapidly to about 20 °C below the expected melting point, then decrease the heating rate to approximately 1-2 °C per minute.[14]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the completion of melting).

-

The recorded range constitutes the melting point.

-

Caption: Workflow for Melting Point Determination.

Solubility Determination (Dynamic Method)

This method allows for the determination of the solubility of this compound in various organic solvents as a function of temperature.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetone, chloroform, dipropyl ether) to the vessel.

-

Heating and Dissolution: Heat the mixture at a constant rate while stirring until the solid completely dissolves.

-

Cooling and Crystallization: Slowly cool the solution while monitoring for the first sign of turbidity or crystallization, which indicates the saturation point. Record the temperature at this point.

-

Data Collection: Repeat the heating and cooling cycles to ensure reproducibility. The solubility at that temperature corresponds to the prepared concentration.

-

Varying Concentrations: Repeat the entire process with different known concentrations of the solute to construct a solubility curve.

Caption: Dynamic Method for Solubility Determination.

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that are critical to its application in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, stability considerations, and analytical characterization methods. The experimental protocols outlined herein offer a reliable framework for the in-house determination of its physical properties, ensuring data accuracy and reproducibility. A thorough understanding of these properties is paramount for the successful and safe utilization of this compound in the synthesis of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

ChemSrc. (n.d.). 2-isopropylphenylboronic acid. Retrieved from [Link][3]

-

Sporzyński, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link][4]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from [Link][5]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4456. [Link][7]

-

ResearchGate. (n.d.). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link][8]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link][6]

-

Smith, A. G., & Molander, G. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276–1290. [Link][9]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][10]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link][15]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][14]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link][13]

-

Reddy, T. S., & Kumar, K. A. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5348-5354. [Link][11]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link][12]

Sources

- 1. This compound | C9H13BO3 | CID 5084099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Isopropylphenyl)boronic acid | 89787-12-2 [sigmaaldrich.com]

- 3. 2-isopropylphenylboronic acid - 89787-12-2 - Structure, Synthesis, Properties [organoborons.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to 2-Isopropoxyphenylboronic Acid: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyphenylboronic acid, a member of the versatile class of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. The presence of the isopropoxy group at the ortho position of the phenylboronic acid moiety imparts unique steric and electronic properties, influencing its reactivity and making it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of this compound, covering its chemical structure, physicochemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in the Suzuki-Miyaura coupling reaction.

Chemical Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₁₃BO₃. The structure features a boronic acid group (-B(OH)₂) attached to a benzene ring, which is substituted with an isopropoxy group (-OCH(CH₃)₂) at the ortho (2-position). This arrangement is crucial to its chemical behavior, with the isopropoxy group exerting both steric hindrance and electronic effects that can modulate the reactivity of the boronic acid in coupling reactions.

dot graph "2_Isopropoxyphenylboronic_acid_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-Isopropoxyphenyl)boronic acid | |

| CAS Number | 138008-97-6 | |

| Molecular Formula | C₉H₁₃BO₃ | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 110-112 °C (typical, may vary) | Supplier Data |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in polar organic solvents such as ethers and ketones. | General boronic acid solubility |

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol details a representative synthesis of this compound starting from 1-bromo-2-isopropoxybenzene. This method is highly adaptable for the synthesis of various substituted arylboronic acids.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1-Bromo-2-isopropoxybenzene

Materials:

-

1-Bromo-2-isopropoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-2-isopropoxybenzene (1.0 equivalent) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour. The formation of the aryllithium intermediate may be observed as a change in color.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the two methyl groups of the isopropoxy group. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal or being unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups. C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. A strong B-O stretching vibration is typically found around 1350 cm⁻¹.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex in the presence of a base. This compound is an excellent coupling partner in these reactions for the synthesis of biaryl and substituted aromatic compounds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Base

The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step. Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and catalyst system.

Palladium Catalysts

A wide variety of palladium catalysts have been developed for the Suzuki-Miyaura reaction. These typically consist of a palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and a ligand. The ligand stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have proven to be particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask or a vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere to prevent potential degradation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary application being the construction of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique structural features allow for the synthesis of a wide array of complex molecules relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective utilization in the research and development laboratory.

References

-

Al-masum, M. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. ResearchGate. Retrieved from [Link]

-

Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

-

Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419–2440. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Fairlamb, I. J. S. (Ed.). (2015). *New Trends

Introduction: A Versatile Reagent in Modern Organic Synthesis

An In-Depth Technical Guide to 2-Isopropoxyphenylboronic Acid

This compound, identified by its CAS number 89787-12-2, is an organoboron compound that has emerged as a crucial building block in synthetic organic chemistry.[1] As a member of the arylboronic acid family, its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is fundamental to the formation of carbon-carbon (C-C) bonds.[2] The presence of the isopropoxy group at the ortho position introduces specific steric and electronic properties that can be strategically exploited by researchers to influence reaction outcomes and construct complex molecular architectures.

This guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, core applications, detailed reaction protocols, safety considerations, and the mechanistic underpinnings of its reactivity.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective application in the laboratory. This compound is typically a white to off-white or yellow solid, soluble in many polar organic solvents.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 89787-12-2 | [3] |

| Molecular Formula | C₉H₁₃BO₂ | [1][4] |

| Molecular Weight | 180.01 g/mol | [5] |

| Appearance | White to Yellow Solid | |

| Melting Point | 88-89 °C | [6] |

| InChI Key | KTZUVUWIBZMHMC-UHFFFAOYSA-N | [4][6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for synthesizing biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate (the electrophile) in the presence of a palladium catalyst and a base.[2] The versatility, mild reaction conditions, and high functional group tolerance of the Suzuki-Miyaura coupling make it an indispensable tool for synthetic chemists.[8][10]

Mechanistic Insights: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Sources

- 1. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. 2-Isopropylphenylboronic acid | 89787-12-2 [chemicalbook.com]

- 4. (2-Isopropylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H13BO3 | CID 5084099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-isopropylphenylboronic acid - 89787-12-2 - Structure, Synthesis, Properties [organoborons.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Suzuki Coupling [organic-chemistry.org]

Introduction: The Role and Challenges of 2-Isopropoxyphenylboronic Acid

An In-Depth Technical Guide to the Stability and Storage of 2-Isopropoxyphenylboronic Acid

This compound is an organoboron compound of significant interest in modern organic synthesis and drug discovery.[1] As a versatile building block, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The ortho-isopropoxy substitution provides unique steric and electronic properties that can influence reaction outcomes and the architecture of the final product.

However, the utility of boronic acids, including this compound, is intrinsically linked to their stability. Researchers and drug development professionals frequently encounter challenges related to the compound's finite shelf-life and susceptibility to degradation, which can compromise the accuracy of stoichiometry, reaction yields, and impurity profiles.[2][3][4] This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for assessing its integrity over time.

Part 1: The Chemical Stability Profile of Arylboronic Acids

The stability of this compound is not absolute; it exists in a dynamic equilibrium and is susceptible to several degradation pathways. Understanding these mechanisms is critical for mitigating decomposition.

Oxidative Degradation (Deboronation)

Oxidative deboronation is a significant metabolic and chemical instability pathway for boronic acids.[5][6] The boron atom's empty p-orbital is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide, or even atmospheric oxygen.[7] This attack is followed by a 1,2-migration of the carbon atom from the boron to the oxygen, forming a labile boric ester. This intermediate then undergoes rapid hydrolysis to yield 2-isopropoxyphenol and boric acid, as depicted in Figure 1.[7][8] This conversion is often the primary route of decomposition in biological or uncontrolled environments.[5][9][10]

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is the process where the carbon-boron bond is cleaved by a proton source, typically water, replacing the boronic acid moiety with a hydrogen atom. This reaction, Ar–B(OH)₂ + H₂O → ArH + B(OH)₃, can be influenced by pH and temperature.[11] While generally slower than oxidation for many arylboronic acids, it represents a potential degradation pathway, especially under non-neutral aqueous conditions or during prolonged storage in the presence of moisture.[5][11]

Formation of Boroxines (Anhydrides)

A common and reversible process for boronic acids is the loss of water to form cyclic trimer anhydrides, known as boroxines.[12] This dehydration is often observed when the solid compound is heated or stored under vacuum. While boroxine formation can complicate accurate weighing and stoichiometric calculations, it is generally reversible upon exposure to water or during the aqueous workup of a reaction. However, their formation indicates that the compound has been exposed to conditions promoting water loss.

Figure 2: Recommended workflow for handling this compound.

Key Handling Steps Explained:

-

Equilibration: Before opening a refrigerated or frozen container, always allow it to warm to ambient temperature. [13]This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis. [13]2. Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., in a glovebox). If this is not feasible, weigh the compound quickly and minimize its exposure time to air.

-

Resealing: After dispensing the required amount, purge the headspace of the container with a dry, inert gas like argon or nitrogen before tightly resealing. This displaces air and moisture, preserving the remaining material. [13]

Part 3: Monitoring Stability and Detecting Degradation

For critical applications, such as in GMP environments or long-term research projects, it is essential to periodically assess the purity of this compound.

Analytical Techniques

Several analytical methods can be employed to quantify the parent compound and detect degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool. [14][15]The primary degradation product, 2-isopropoxyphenol, will have a different retention time than the boronic acid. A well-developed method can quantify the percentage of the active compound remaining. Care must be taken, as some HPLC conditions (e.g., certain mobile phases or stationary phases with high silanol activity) can cause on-column hydrolysis of boronic esters, though this is less of a concern for the free acid. [2][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a clear picture of the compound's purity. The appearance of new aromatic signals corresponding to 2-isopropoxyphenol or a change in the integral ratios can indicate degradation.

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE is a highly accurate technique for analyzing labile compounds like boronic acids and esters because it avoids the aqueous environments that can cause hydrolysis during analysis. [2]

Experimental Protocol: Stability Assessment via HPLC-UV

This protocol provides a general framework for a stability study.

-

Reference Standard: Prepare a solution of freshly acquired, high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as the t=0 reference.

-

Sample Preparation: Prepare a solution of the aged sample at the same concentration.

-

HPLC Conditions (Example):

-

Column: C18 stationary phase (e.g., Acquity BEH C18). [14] * Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is a good starting point. [14] * Flow Rate: 0.5 mL/min.

-

Detection: UV detector at a wavelength where both the boronic acid and potential phenol degradant absorb.

-

Injection Volume: 5 µL.

-

-

Analysis: Inject the t=0 reference and the aged sample. Compare the chromatograms.

-

Interpretation: A decrease in the peak area of the this compound peak and the appearance of a new peak corresponding to 2-isopropoxyphenol indicate degradation. Purity can be calculated based on the relative peak areas.

Part 4: Advanced Strategies for Stability Enhancement

For applications requiring exceptional stability or for notoriously unstable boronic acids, conversion to a more robust derivative is a common and effective strategy.

-

Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or a more stable N-methyliminodiacetic acid (MIDA) ester, can dramatically improve shelf-life and handling characteristics. [3][4][17]These esters protect the reactive B(OH)₂ group from oxidation and dehydration. [4]MIDA boronates are particularly noteworthy for their high stability to a wide range of reaction conditions and their compatibility with silica gel chromatography, yet they can be readily deprotected under basic conditions to release the free boronic acid in situ for coupling reactions. [3][17][18]

Conclusion

While this compound is an invaluable synthetic tool, its inherent chemical liabilities require a disciplined approach to its storage and handling. By understanding the primary degradation pathways—oxidation, hydrolysis, and boroxine formation—researchers can implement effective mitigation strategies. Storing the compound in a cold, dry, and inert environment is paramount to preserving its integrity. For long-term or critical applications, periodic analytical assessment and the use of stabilizing derivatives like MIDA esters provide a robust framework for ensuring reliable and reproducible results in research and development.

References

- Sallustio, B. C., et al. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Source details not fully available in search results]

- Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Source details not fully available in search results]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

-

Lee, J. C. H., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC, NIH. [Link]

-

Lab Alley. How to Store Boric Acid. Lab Alley. [Link]

-

Al-Yasari, A. K., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, NIH. [Link]

-

Li, Y., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials, ACS Publications. [Link]

-

Graham, B. J., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ResearchGate. [Link]

-

Al-Mestarihi, A. H., & Kassab, E. (2014). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]

-

Wikipedia. Boronic acid. Wikipedia. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed, NIH. [Link]

-

Kim, H., et al. (2021). Recent advances in self-healing polymeric materials containing boronic and boronate esters. Journal of Materials Chemistry A, RSC Publishing. [Link]

-

ResearchGate. (2017). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

-

Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, RSC Publishing. [Link]

-

ResearchGate. (2015). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). ResearchGate. [Link]

-

Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

-

ResearchGate. (2010). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

-

Organic Syntheses. (2022). Synthesis of 5-Acetylthiophene-2-boronic Acid MIDA Ester. Organic Syntheses, 99, 92-108. [Link]

Sources

- 1. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]

- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. waters.com [waters.com]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 17. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 2-Isopropoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-isopropoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While direct experimental spectra for this specific compound are not widely available in public databases, this document, intended for researchers, scientists, and professionals in drug development, offers a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. We present the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Furthermore, this guide furnishes field-proven, step-by-step protocols for acquiring high-fidelity spectroscopic data for this class of compounds, addressing common challenges such as boroxine formation in boronic acids.

Introduction: The Structural and Analytical Context

This compound belongs to the widely utilized class of arylboronic acids. Its utility in creating carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ortho-isopropoxy substituent introduces specific steric and electronic effects that can influence reaction outcomes and the properties of the resulting products. Accurate spectroscopic characterization is therefore paramount for verifying the identity, purity, and stability of this reagent before its use in sensitive synthetic applications.

This guide is structured to provide not just reference data, but a deeper understanding of the causality behind the expected spectral features and the rationale for the recommended analytical methodologies.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with experimentally verified data for analogs such as 2-methoxyphenylboronic acid and 2-ethoxybenzeneboronic acid[1][2].

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, care must be taken in sample preparation to avoid the formation of cyclic anhydrides (boroxines), which can lead to complex and misleading spectra. The use of coordinating deuterated solvents like DMSO-d₆ or Methanol-d₄ is highly recommended as they disrupt the intermolecular hydrogen bonding that facilitates boroxine formation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.0 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are expected to appear as a broad singlet. The chemical shift can be highly variable depending on concentration, temperature, and residual water content. |

| ~7.6-7.7 | dd | 1H | Ar-H (ortho to B) | This proton is deshielded by the anisotropic effect of the adjacent boronic acid group. |

| ~7.2-7.3 | t | 1H | Ar-H (para to O-iPr) | The chemical shift is influenced by both the electron-donating isopropoxy group and the electron-withdrawing boronic acid group. |

| ~7.0 | t | 1H | Ar-H (meta to B) | This proton is expected to be in a region typical for aromatic protons. |

| ~6.9 | d | 1H | Ar-H (ortho to O-iPr) | Shielded by the electron-donating effect of the isopropoxy group. |

| ~4.6-4.7 | septet | 1H | -OCH(CH₃)₂ | The septet multiplicity arises from coupling to the six equivalent methyl protons. |

| ~1.3 | d | 6H | -OCH(CH₃)₂ | The doublet multiplicity is due to coupling with the methine proton. This is a characteristic signal for an isopropoxy group. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~158-160 | Ar-C-O | The carbon directly attached to the isopropoxy group is expected to be significantly deshielded. In 2-ethoxybenzeneboronic acid, this peak appears around 159 ppm[2]. |

| ~135-137 | Ar-C-H | Aromatic carbon in the ortho position to the boronic acid. |

| ~130-132 | Ar-C-H | Aromatic carbon in the para position to the isopropoxy group. |

| ~120-122 | Ar-C-H | Aromatic carbon in the meta position to the boronic acid. |

| ~115-117 | Ar-C-H | Aromatic carbon in the ortho position to the isopropoxy group. |

| Not observed or very broad | Ar-C-B | The carbon atom directly bonded to the boron atom often exhibits a very broad signal or is not observed at all due to quadrupolar relaxation of the boron nucleus. This is a common feature in the ¹³C NMR spectra of boronic acids[3]. |

| ~70-72 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group. |

| ~21-23 | -OCH(CH₃)₂ | The two equivalent methyl carbons of the isopropoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid boronic acids as it requires minimal sample preparation[4].

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3400-3200 | Strong, Broad | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid, which often exist as dimers in the solid state. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H stretching vibrations in an aromatic ring[5]. |

| 2980-2930 | Medium | Aliphatic C-H stretch | Corresponds to the C-H stretching of the isopropyl group. |

| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1380 | Strong | B-O stretch | The B-O single bond stretch is a key diagnostic peak for boronic acids[4][6]. |

| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretching of the aryl ether. |

| ~1020 | Medium | C-O stretch | Symmetric C-O-C stretching of the aryl ether. |

| ~750 | Strong | C-H out-of-plane bend | This strong band is characteristic of ortho-disubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids. However, boronic acids are prone to dehydration and the formation of cyclic trimers (boroxines) in the mass spectrometer's ion source, which can complicate spectral interpretation[7][8].

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Ionization Mode | Rationale and Comparative Insights |

| 181.1 | [M+H]⁺ | ESI (+) | The protonated molecular ion. The exact mass is 180.0958, so a high-resolution mass spectrometer (HRMS) would detect m/z 181.1036. |

| 203.1 | [M+Na]⁺ | ESI (+) | The sodium adduct is commonly observed in ESI-MS. |

| 163.1 | [M+H-H₂O]⁺ | ESI (+) | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for boronic acids. |

| 179.1 | [M-H]⁻ | ESI (-) | The deprotonated molecular ion. |

| 505.3 | [M₃-3H₂O+H]⁺ | ESI (+) | This corresponds to the protonated boroxine trimer. The formation of boroxines can sometimes be the dominant species observed, especially under harsher ionization conditions. |

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound and are based on established best practices for this class of compounds.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent, preferably DMSO-d₆ or Methanol-d₄, to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Use the residual solvent peak (DMSO-d₅ at ~2.50 ppm or CHD₂OD at ~3.31 ppm) as the internal standard.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: Use the solvent peak (DMSO-d₆ at ~39.52 ppm or CD₃OD at ~49.00 ppm) as the internal standard.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

-

Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

Mass Spectrometry Protocol

-

Sample Preparation (LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Mass Spectrum Acquisition (ESI):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system. Direct infusion can also be used.

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to obtain comprehensive data.

-

Mass Range: m/z 100-1000.

-

Source Parameters: Optimize parameters such as capillary voltage (e.g., 3-4 kV), source temperature (e.g., 100-150 °C), and nebulizer gas flow to achieve a stable signal and minimize in-source fragmentation or boroxine formation.

-

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from close structural analogs and adhering to the detailed experimental protocols outlined, researchers can confidently verify the structure and purity of this important synthetic building block. The provided tables of expected spectral data serve as a valuable reference, while the methodological insights aim to empower scientists to overcome common analytical challenges associated with boronic acids. As with any predictive guide, it is recommended to confirm these findings with experimentally acquired data whenever possible.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethoxybenzeneboronic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information 1 Experimental Method Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids. ACS Publications. Retrieved from [Link]

-

Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. Retrieved from [Link]

-

PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and theoretical FT-Raman and FT-IR spectra of.... Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(III) complexes on the recognition of adenosine monophosphate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000402). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

University of California, Los Angeles. (2023). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000237). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

CrystEngComm. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Boronic acid, ethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra showing MS analysis of intact arylboronic acids (a) and.... Retrieved from [Link]

Sources

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Isopropoxyphenylboronic Acid for Pharmaceutical and Synthetic Applications

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 2-isopropoxyphenylboronic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. We explore the key physicochemical properties that dictate the solubility of this versatile reagent, including its molecular structure and the challenging acid-boroxine anhydride equilibrium. While specific quantitative data for this compound is sparse, we leverage high-quality data from close structural analogs to provide a reliable solubility profile. Furthermore, this guide presents a detailed, authoritative protocol for the experimental determination of thermodynamic solubility using the saturation shake-flask method, ensuring that researchers can generate precise and reproducible data tailored to their specific applications.

Introduction to this compound

This compound is an organoboron compound featuring a boronic acid functional group and an isopropoxy substituent at the ortho-position of a phenyl ring.[1] It is a vital building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The efficiency and success of its application in synthesis, purification, and formulation are fundamentally dependent on its solubility in various organic media.[2] Understanding and controlling its solubility is therefore a critical parameter for process optimization, reaction kinetics, and the development of novel pharmaceutical agents.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a nuanced interplay of its structural features and its chemical behavior in solution.

The Dual Nature of the Molecule

The molecule's structure contains two distinct regions that dictate its affinity for different types of solvents:

-

A Lipophilic Region: The phenyl ring and the isopropoxy group (–OCH(CH₃)₂) are nonpolar and hydrophobic. This part of the molecule favors interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

-

A Hydrophilic Region: The boronic acid group (–B(OH)₂) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor. This functionality promotes solubility in polar, protic solvents like alcohols.

The overall solubility in a given solvent is a result of the balance between these two competing characteristics.

The Boroxine Equilibrium Challenge

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium is a critical, and often overlooked, factor that significantly complicates solubility measurements.

B(OH)₂ + B(OH)₂ + B(OH)₂ ⇌ (BO)₃ + 3 H₂O

The boronic acid and its corresponding boroxine possess markedly different physical properties, including solubility.[2] Commercial batches of this compound may exist as a mixture of these two forms. Consequently, solubility experiments can yield variable results if this equilibrium is not considered, as the composition of the solid material can change depending on the solvent and temperature.[2]

Solubility Profile in Organic Solvents

Qualitative and Semi-Quantitative Overview

Direct, published quantitative solubility data for this compound is limited. However, a highly informative profile can be constructed based on studies of structurally similar compounds, namely phenylboronic acid and, most importantly, its isomeric analog, 2-isobutoxyphenylboronic acid.[2][4][5] A study by Leszczyński et al. found that the ortho-substituted isobutoxyphenylboronic acid was significantly more soluble than its meta and para isomers across a range of solvents.[5] This suggests the ortho position of the alkoxy group plays a key role in enhancing solubility.

Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][6] The addition of the isopropoxy group is expected to generally increase solubility in most organic solvents, with the exception of highly nonpolar ones.[5]

| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale & Commentary |

| Polar Protic | Methanol, Ethanol | High | The boronic acid moiety can engage in strong hydrogen bonding with the solvent. The lipophilic part is small enough to be well-solvated. |

| Ketones | Acetone, 3-Pentanone | High | These solvents are polar aprotic and can act as effective hydrogen bond acceptors for the boronic acid's -OH groups. Data on analogs confirms high solubility.[4][5] |

| Ethers | THF, Diethyl Ether | High | Ethers are excellent solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors and solvate the phenyl ring.[2] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Chloroform is a moderate solvent for phenylboronic acid, and analogs show high solubility.[4][5] DCM is expected to perform similarly. Useful for reactions and chromatography. |

| Aromatic | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute, but it lacks the polarity to effectively solvate the boronic acid group. |

| Aliphatic Nonpolar | Hexanes, Heptane | Very Low / Insoluble | These solvents lack the polarity to overcome the strong intermolecular hydrogen bonding of the solid boronic acid. Useful as anti-solvents for crystallization.[2][4] |

Standardized Protocol for Experimental Solubility Determination

To obtain definitive and reliable solubility data, the Saturation Shake-Flask Method is the gold standard and is recommended by regulatory bodies like the World Health Organization (WHO).[7][8][9] This method determines the thermodynamic or equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present.[7]

Principle of the Method

An excess amount of solid this compound is added to a specific solvent in a sealed vessel. The mixture is then agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[7][10]

Detailed Step-by-Step Protocol

-

Preparation: Add an excess of solid this compound to a known volume of the chosen organic solvent in a sealed, screw-cap glass vial. "Excess" means enough solid is added so that undissolved particles are clearly visible after the equilibration period.

-

Equilibration: Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the minimum time required to achieve equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for a settling period (e.g., 2-4 hours) to let the excess solid sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Dilution: Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

Workflow Diagram

Practical Applications and Solvent Selection Strategy

Solvent Choice for Synthetic Reactions

For reactions like the Suzuki-Miyaura coupling, a solvent system that fully dissolves all reactants is ideal. Based on the expected profile, polar aprotic solvents such as Tetrahydrofuran (THF) , Acetone , or Dioxane are excellent primary choices. Often, co-solvent systems, such as Toluene/Ethanol or THF/Water, are employed to ensure the solubility of both the organoboron reagent and the inorganic base.

Purification and Crystallization

Effective purification by crystallization relies on identifying a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent like Toluene or Chloroform could be suitable for this purpose.[2] Alternatively, an anti-solvent technique can be used. For example, the compound can be dissolved in a good solvent (e.g., Ethanol or Acetone) and a poor solvent (e.g., Hexanes or Heptane ) can be added slowly to induce precipitation of the pure product, leaving impurities behind in the solution.[2]

Drug Development and Formulation

In early-stage drug discovery, solubility data guides the selection of appropriate vehicles for in vitro and in vivo studies. While this compound itself is a reagent, its derivatives are often investigated as potential therapeutics.[11] Understanding the solubility of the core boronic acid scaffold in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) is essential for developing viable formulations.

Conclusion

This compound presents a solubility profile governed by its dual hydrophilic-lipophilic nature and the complicating presence of the boroxine equilibrium. While it exhibits high solubility in polar organic solvents like ethers, ketones, and alcohols, its solubility is limited in nonpolar hydrocarbons. This behavior makes it a versatile reagent but requires careful solvent selection for synthesis and purification. For precise and application-specific data, adherence to a rigorous experimental protocol, such as the saturation shake-flask method, is paramount. A thorough understanding of these principles enables scientists to harness the full potential of this valuable synthetic building block.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Semantic Scholar. Available from: [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. ResearchGate. Available from: [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4539–4546. Available from: [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General background context, not a direct URL for a specific claim).

-

Stella, V., & Wiman, B. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available from: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. Available from: [Link]

-

Wang, J., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]

- Pawar, P., & Mahadik, K. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical and Chemical Sciences. (General background on methods).

-

University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C9H13BO3 | CID 5084099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. DSpace [kuscholarworks.ku.edu]

Foreword: The Unassuming Powerhouse of Modern Synthesis

Sources

- 1. connectsci.au [connectsci.au]

- 2. grokipedia.com [grokipedia.com]

- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry: Triple Bond Formed Between Boron and Carbon for the First Time - [uni-wuerzburg.de]

- 7. First-ever triple bond between Boron and Carbon formed [techexplorist.com]

- 8. ceramics.org [ceramics.org]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]